N-{2-[(E)-Benzylideneamino]ethyl}acetamide
Description
N-{2-[(E)-Benzylideneamino]ethyl}acetamide is a Schiff base derivative characterized by an acetamide group linked to an ethylamine chain terminated by a benzylideneamino moiety in the E-configuration. This structural motif enables diverse interactions with biological targets, particularly receptors like MT1 and MT2, due to its planar aromatic system and hydrogen-bonding capabilities . The compound’s synthesis typically involves condensation reactions between primary amines and carbonyl compounds, followed by purification via chromatography or crystallization.
Properties
IUPAC Name |
N-[2-(benzylideneamino)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-10(14)13-8-7-12-9-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEHXNGPNMIYHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(E)-Benzylideneamino]ethyl}acetamide typically involves the condensation reaction between benzaldehyde and N-(2-aminoethyl)acetamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(E)-Benzylideneamino]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzylidene oxides.
Reduction: Formation of N-(2-aminoethyl)acetamide.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
N-{2-[(E)-Benzylideneamino]ethyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-{2-[(E)-Benzylideneamino]ethyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and biological implications compared to analogs:
Physicochemical Properties
- Solubility: The target compound’s benzylidene group imparts moderate solubility in polar solvents. In contrast, the hydroxyethylamino ethoxy group in ’s analog enhances hydrophilicity, while naphthyl () and phenyl () groups increase lipophilicity .
- Stability : The amorphous form of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide () exhibits superior stability compared to crystalline forms, critical for pharmaceutical formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
